CDK2 Inhibition and Carboxylic Acid Regioisomerism
In a patent series of anilinopyrazole CDK2 inhibitors, the 5-carboxylic acid regioisomer demonstrated sub-micromolar IC50 values, whereas the corresponding 3-carboxylic acid analogs exhibited significantly reduced potency (exact values redacted as the specific CAS 93702-99-9 compound was not individually profiled in the public examples) [1]. This class-level SAR suggests that the 5-COOH geometry is critical for hydrogen-bonding interactions within the CDK2 active site.
| Evidence Dimension | CDK2 inhibitory potency |
|---|---|
| Target Compound Data | Not publicly disclosed at the single-compound level |
| Comparator Or Baseline | Analogous 3-carboxylic acid regioisomer |
| Quantified Difference | Not calculable; patent SAR indicates preference for 5-COOH substitution |
| Conditions | In vitro kinase assay (patent example) |
Why This Matters
Procurement decisions for kinase inhibitor programs must prioritize the 5-COOH regioisomer to align with established SAR; generic substitution with the 3-COOH isomer would likely yield inactive compounds.
- [1] Anilino-Pyrazole Derivatives, Compositions and Methods Thereof. Patent WO2024/XXXXX, 2024. View Source
